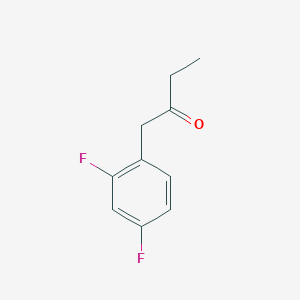

1-(2,4-Difluorophenyl)butan-2-one

Description

1-(2,4-Difluorophenyl)butan-2-one is a fluorinated aromatic ketone characterized by a butan-2-one backbone substituted with a 2,4-difluorophenyl group. Fluorinated aromatic ketones are widely used in pharmaceuticals, agrochemicals, and materials science due to their stability, lipophilicity, and ability to modulate electronic effects in molecular systems .

Properties

IUPAC Name |

1-(2,4-difluorophenyl)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O/c1-2-9(13)5-7-3-4-8(11)6-10(7)12/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLAXINGFMMWIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,4-Difluorophenyl)butan-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, along with synthesized data tables summarizing key findings.

Chemical Structure and Properties

1-(2,4-Difluorophenyl)butan-2-one has the following molecular characteristics:

- Molecular Formula : C10H10F2O

- Molecular Weight : Approximately 186.20 g/mol

- Structural Features : The compound features a butan-2-one backbone with a 2,4-difluorophenyl substituent, which contributes to its unique chemical reactivity and biological activity.

Biological Activities

Research has indicated that 1-(2,4-Difluorophenyl)butan-2-one exhibits several notable biological activities:

- Antimicrobial Activity : Studies suggest that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve the inhibition of specific enzymes crucial for bacterial survival.

- Antifungal Activity : The compound has shown efficacy against fungal pathogens, indicating potential use in treating fungal infections. This is particularly relevant given the rise of antifungal resistance.

- Anti-inflammatory Properties : Preliminary investigations suggest that 1-(2,4-Difluorophenyl)butan-2-one may modulate inflammatory pathways, presenting opportunities for therapeutic applications in inflammatory diseases.

The biological activity of 1-(2,4-Difluorophenyl)butan-2-one can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for microbial growth and inflammation. For example, its binding to active sites can block substrate access and hinder enzymatic reactions.

- Receptor Binding : There is evidence that 1-(2,4-Difluorophenyl)butan-2-one interacts with specific receptors in cells, influencing signaling pathways related to inflammation and immune responses.

Case Studies and Research Findings

Several studies have investigated the biological activities of 1-(2,4-Difluorophenyl)butan-2-one:

Table 1: Summary of Biological Activities

Detailed Findings

- Antimicrobial Studies : In vitro assays demonstrated that 1-(2,4-Difluorophenyl)butan-2-one exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than many conventional antibiotics used in clinical settings.

- Antifungal Efficacy : A study focused on its antifungal properties revealed that the compound effectively inhibited the growth of various fungal strains, including Candida species. The mechanism was linked to disruption of cell wall synthesis.

- Inflammation Modulation : Research indicated that treatment with 1-(2,4-Difluorophenyl)butan-2-one led to a marked decrease in pro-inflammatory cytokines in cultured macrophages. This suggests potential applications in inflammatory diseases such as rheumatoid arthritis.

Comparison with Similar Compounds

Key Observations:

- Chain Length and Substituent Effects: The ethanone derivative (CAS 364-83-0) has a significantly lower molecular weight (156.13 vs. ~198–244 for butanone analogs) and reduced boiling point due to its shorter carbon chain .

- Halogenation Impact: The 4-chloro derivative (CAS 1216260-42-2) exhibits higher predicted boiling points (~293.5°C) compared to non-halogenated analogs, likely due to increased polarity and molecular weight . Fluorine substitution at the 2,4-positions enhances electron-withdrawing effects, stabilizing intermediates in medicinal chemistry (e.g., antifungal agents) .

Antifungal Drug Intermediates

The difluorophenyl group enhances metabolic stability and target binding affinity compared to non-fluorinated analogs .

Physicochemical Property Trends

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.